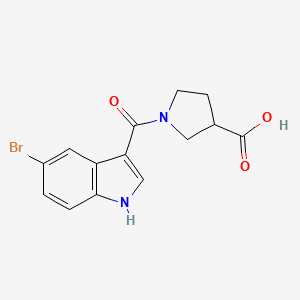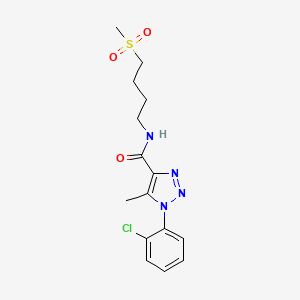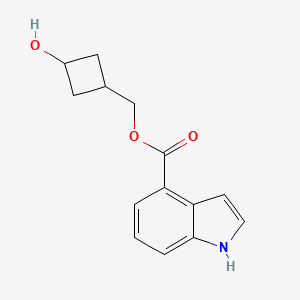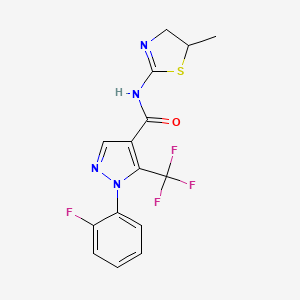
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD 7389 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. The binding of BET proteins to acetylated lysine residues on histones promotes the recruitment of transcriptional machinery, leading to the activation of gene expression. Therefore, the inhibition of BET proteins by this compound leads to the suppression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The inhibition of BET proteins by this compound leads to the suppression of oncogenic gene expression, leading to the inhibition of cancer cell growth. The compound has also been shown to have anti-inflammatory effects in preclinical studies. The inhibition of BET proteins by this compound leads to the suppression of pro-inflammatory gene expression, leading to the inhibition of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. The compound is a potent inhibitor of BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. The compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, the compound has several limitations for lab experiments. The compound has limited solubility in aqueous solutions, making it difficult to use in some experiments. The compound is also relatively unstable, making it difficult to store for long periods.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid. One future direction is to further investigate the therapeutic potential of the compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Another future direction is to develop more potent and selective inhibitors of BET proteins based on the structure of this compound. Additionally, the use of this compound as a tool for studying the role of BET proteins in various diseases could lead to the identification of new therapeutic targets.
Synthesemethoden
The synthesis of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid involves the reaction of 5-bromoindole-3-carboxaldehyde with pyrrolidine-3-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as acetic acid, at a specific temperature and pressure. The resulting product is purified using various techniques, including column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid has been extensively studied in scientific research due to its potential applications in various fields. The compound has shown promising results in preclinical studies as a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, the inhibition of BET proteins by this compound may have therapeutic potential in these diseases.
Eigenschaften
IUPAC Name |
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-9-1-2-12-10(5-9)11(6-16-12)13(18)17-4-3-8(7-17)14(19)20/h1-2,5-6,8,16H,3-4,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSQNPDWNGCMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)
![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)

![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)


![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)
![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)
![2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B7429939.png)

![2-(5-cyano-2,4-dioxo-1H-pyrimidin-3-yl)-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B7429957.png)
![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
